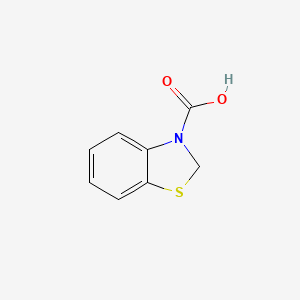

1,3-Benzothiazole-3(2H)-carboxylic acid

Beschreibung

BenchChem offers high-quality 1,3-Benzothiazole-3(2H)-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzothiazole-3(2H)-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

856300-58-8 |

|---|---|

Molekularformel |

C8H7NO2S |

Molekulargewicht |

181.21 g/mol |

IUPAC-Name |

2H-1,3-benzothiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H7NO2S/c10-8(11)9-5-12-7-4-2-1-3-6(7)9/h1-4H,5H2,(H,10,11) |

InChI-Schlüssel |

KYUNTDRHCPSMOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1N(C2=CC=CC=C2S1)C(=O)O |

Herkunft des Produkts |

United States |

Chemical properties of 1,3-Benzothiazole-3(2H)-carboxylic acid

The following technical guide details the chemical properties, synthesis, and stability profiles of 1,3-Benzothiazole-3(2H)-carboxylic acid (CAS: 856300-58-8).[1]

Note to Researchers: This compound belongs to the class of N-substituted carbamic acids. The free acid form is inherently unstable and prone to spontaneous decarboxylation. In practical drug development workflows, it is almost exclusively handled as its stable ester derivatives (e.g., tert-butyl or ethyl esters) or generated in situ as a transient intermediate. This guide addresses both the theoretical free acid and its practical surrogates.

Structural Dynamics, Synthesis, and Medicinal Utility[1][2]

Part 1: Chemical Identity & Core Properties[1][2][3][4]

Molecular Definition

1,3-Benzothiazole-3(2H)-carboxylic acid is a bicyclic heterocycle where a carboxyl group (-COOH) is attached to the nitrogen atom (position 3) of a 2,3-dihydro-1,3-benzothiazole scaffold.[1][2][3][4] Unlike the aromatic benzothiazole, the 2,3-dihydro system is non-aromatic at the heterocyclic ring, allowing for

| Property | Data |

| IUPAC Name | 2,3-dihydro-1,3-benzothiazole-3-carboxylic acid |

| CAS Number | 856300-58-8 |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Core Scaffold | 2,3-Dihydro-1,3-benzothiazole |

| Functional Class | Cyclic Carbamic Acid (N-Carboxy amine) |

| Predicted pKa | ~4.5 (Carboxyl), unstable in acidic media |

| LogP (Predicted) | 1.8 – 2.2 (Lipophilic) |

Stability & Reactivity Profile

The defining feature of this compound is the N-COOH (carbamic acid) moiety.

-

Decarboxylation: Like most carbamic acids, the free acid is thermodynamically driven to lose carbon dioxide (CO₂) to revert to the parent amine, 2,3-dihydro-1,3-benzothiazole.[1] This process is acid-catalyzed.[1][5]

-

Oxidation Sensitivity: The sulfide linkage (-S-) in the dihydro ring is susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) by metabolic enzymes (e.g., CYP450) or chemical oxidants (mCPBA, H₂O₂).

-

Electrophilic Substitution: The benzene ring remains activated for electrophilic aromatic substitution, typically at positions 6 and 4, due to the electron-donating nature of the N-substituent.

Part 2: Synthesis & Experimental Protocols

Since the free acid is transient, synthesis focuses on generating it in situ or isolating its stable esters.

Synthesis of Stable Esters (General Protocol)

To study the pharmacophore, researchers synthesize the tert-butyl ester (Boc-protected) or ethyl ester.

Reaction Logic:

-

Reduction: Selective reduction of 1,3-benzothiazole to 2,3-dihydro-1,3-benzothiazole using mild hydride donors.

-

Acylation: Trapping the secondary amine immediately with an electrophile (Boc-anhydride or Ethyl chloroformate) to prevent re-oxidation or polymerization.

Step-by-Step Protocol (Tert-Butyl Ester Formation):

-

Reagents: 1,3-Benzothiazole (1.0 eq), NaBH₄ (2.0 eq), Methanol (solvent), (Boc)₂O (1.2 eq).

-

Reduction: Dissolve 1,3-benzothiazole in MeOH at 0°C. Add NaBH₄ portion-wise. Stir for 2 hours until TLC shows disappearance of starting material.

-

Trapping: Add (Boc)₂O directly to the reaction mixture. Stir at room temperature for 4 hours.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

In Situ Generation of the Free Acid

For mechanistic studies requiring the free acid:

-

Start with tert-butyl 1,3-benzothiazole-3(2H)-carboxylate .

-

Treat with TFA/DCM (1:1) at 0°C.

-

Observation: The free acid is generated transiently. Upon warming or aqueous workup, it decarboxylates to 2,3-dihydro-1,3-benzothiazole.[1]

Part 3: Mechanistic Pathways & Visualization

The following diagram illustrates the equilibrium between the stable ester, the transient free acid, and the degradation products.

Caption: Chemical lifecycle of 1,3-benzothiazole-3(2H)-carboxylic acid showing the critical instability of the free acid form leading to decarboxylation.[1]

Part 4: Medicinal Chemistry Applications[2][9][10]

Pro-drug Design (Carbamate Linkers)

The 3(2H)-carboxylic acid moiety is frequently utilized as a cleavable linker in pro-drug design.

-

Mechanism: An amine drug is conjugated to the carboxyl group.

-

Release: Enzymatic cleavage (esterases) or pH-dependent hydrolysis releases the free carbamic acid, which then spontaneously decarboxylates to release the active 2,3-dihydrobenzothiazole core (if that is the drug) or simply acts as a self-immolative spacer.[1]

Scaffold for Heterocyclic Libraries

The 2,3-dihydro-1,3-benzothiazole core is a "privileged structure" in drug discovery, often exhibiting:

-

Anticancer Activity: Disruption of microtubule polymerization.

-

Antimicrobial Activity: Inhibition of bacterial DNA gyrase.[6]

-

Neuroprotection: Modulation of glutamate release (similar to Riluzole, a related benzothiazole).

Data Table: Comparative Reactivity of N-Substituents

| Substituent at N3 | Stability | Primary Application |

|---|---|---|

| -H (Free Amine) | Moderate (Oxidation prone) | Precursor for functionalization |

| -COOH (Acid) | Low (Decarboxylates) | Transient intermediate |

| -COOtBu (Boc) | High | Purification / Protection |

| -C(O)R (Amide) | High | Peptidomimetic libraries |[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13645069, 1,3-Benzothiazole-3(2H)-carboxylic acid. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Elsevier. (Context: Reactivity of 2,3-dihydrobenzothiazoles).

Sources

- 1. americanelements.com [americanelements.com]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. Butyl 3-oxo-2,3-dihydro-benzo[d][1,2]thia-zole-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

The Transient Scaffold: A Technical Whitepaper on 1,3-Benzothiazole-3(2H)-carboxylic Acid

Executive Summary

In contemporary medicinal chemistry, benzothiazolines serve as critical structural motifs, frequently acting as prodrugs, antioxidant scaffolds, or bioisosteres. Among these, 1,3-benzothiazole-3(2H)-carboxylic acid (CAS: 856300-58-8) represents a highly specialized, N-carboxylated heterocycle. Because carbamic acids (N-carboxylic acids) typically undergo rapid, spontaneous decarboxylation, this specific molecule is rarely isolated as a stable end-product. Instead, it is primarily encountered as a transient intermediate during the synthesis of stable carbamate prodrugs, or as a virtual screening scaffold in cheminformatics databases.

This technical guide delineates the structural identifiers, physicochemical properties, and the precise, self-validating methodologies required to synthesize, verify, and utilize this intermediate in advanced drug discovery workflows.

Structural Informatics and Physicochemical Identifiers

Accurate molecular representation is the bedrock of high-throughput virtual screening (HTVS) and structure-activity relationship (SAR) modeling. For 1,3-benzothiazole-3(2H)-carboxylic acid, the presence of the saturated 2-position (2H) and the N-linked carboxylic acid defines its unique geometry and reactivity.

To ensure data integrity across chemical repositories, the following quantitative identifiers and properties must be utilized:

| Property / Identifier | Value | Source & Verification |

| IUPAC Name | 1,3-Benzothiazole-3(2H)-carboxylic acid | 1[1] |

| CAS Registry Number | 856300-58-8 | 1[1] |

| Molecular Formula | C8H7NO2S | 2[2] |

| Molecular Weight | 181.21 g/mol | 1[1] |

| InChIKey | KYUNTDRHCPSMOG-UHFFFAOYSA-N | 3[3] |

| SMILES (Canonical) | C1N(C2=CC=CC=C2S1)C(=O)O | 2[2] |

| Topological Polar Surface Area | 65.8 Ų | 2[2] |

| XLogP3-AA | 1.7 | 2[2] |

The calculated TPSA of 65.8 Ų and an XLogP3-AA of 1.7 indicate highly favorable membrane permeability characteristics. This makes derivatives of this scaffold attractive for central nervous system (CNS) targeting or oral bioavailability enhancement.

Mechanistic Role in Drug Design

In synthetic applications, the benzothiazoline core is frequently generated via the condensation of 2-aminothiophenol with aldehydes (4)[4]. While the fully oxidized form (benzothiazole) is a ubiquitous, planar pharmacophore, the reduced benzothiazoline offers a unique sp³-hybridized geometry at the 2-position, allowing for precise stereochemical tuning within enzymatic binding pockets.

The 3(2H)-carboxylic acid moiety functions as a critical junction for prodrug design. By converting the unstable carbamic acid into a stable ester or amide, researchers can design compounds that undergo targeted enzymatic cleavage in vivo. Upon cleavage, the molecule releases the active benzothiazoline core alongside a harmless carbon dioxide byproduct.

Fig 1: Synthesis, transient stabilization, and trapping of 1,3-Benzothiazole-3(2H)-carboxylic acid.

Experimental Protocol: Synthesis, Trapping, and Analytical Validation

Handling N-carboxylic acids requires rigorous control over reaction thermodynamics and kinetics to prevent premature decarboxylation. The following protocol outlines a self-validating workflow for the in situ generation and immediate trapping of 1,3-benzothiazole-3(2H)-carboxylic acid.

Phase 1: Synthesis of the Benzothiazoline Core

-

Step 1: Dissolve 2-aminothiophenol (1.0 eq) and formaldehyde (1.1 eq) in an environmentally benign solvent mixture (e.g., water or 1,4-dioxane).

-

Step 2: Introduce cyanuric chloride (5 mol%) as a non-toxic catalyst to drive the Friedel-Crafts cyclocondensation (5)[5]. Stir at room temperature for 2 hours.

-

Causality: Cyanuric chloride is deliberately chosen to facilitate the rapid activation of the carbonyl group, ensuring high-yield ring closure without the need for harsh, traditional Lewis acids that complicate downstream purification.

Phase 2: Carboxylation and Trapping (Self-Validating System)

-

Step 3: Isolate the benzothiazoline and re-dissolve it in anhydrous tetrahydrofuran (THF). Cool the system strictly to 0–4 °C using an ice bath to suppress thermodynamic degradation.

-

Step 4: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile. It serves strictly as a non-nucleophilic base to neutralize the HCl generated in the subsequent step.

-

Step 5: Slowly add triphosgene (0.4 eq) dropwise. This generates the 1,3-benzothiazole-3(2H)-carboxylic acid intermediate in situ.

-

Validation Checkpoint: To ensure the protocol is self-validating, extract a 50 µL aliquot of the reaction mixture and immediately quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The detection of the methyl carbamate derivative (m/z ≈ 196.2[M+H]⁺) confirms the successful formation of the transient carboxylic acid. If this mass is absent, the carboxylation has failed or premature decarboxylation has occurred, allowing the chemist to halt the workflow before expensive downstream reagents are wasted.

-

Step 6: Upon LC-MS validation, immediately introduce the target primary amine (1.2 eq) and a coupling agent (e.g., EDC·HCl) to trap the acid as a stable urea/carbamate prodrug.

Cheminformatics and Data Management Workflow

In modern drug discovery, transient intermediates like CAS 856300-58-8 must be accurately mapped in corporate databases to track synthetic lineage and identify novel scaffold hopping opportunities.

Fig 2: Cheminformatics workflow for registering and screening transient benzothiazoline scaffolds.

When registering this CAS number in databases, cheminformaticians must apply rigorous structure normalization rules to prevent the software from automatically tautomerizing or oxidizing the structure into an invalid aromatic benzothiazole. The InChIKey (KYUNTDRHCPSMOG-UHFFFAOYSA-N) serves as the immutable hash to cross-reference this specific saturation state across global repositories like PubChem and internal compound libraries, ensuring that virtual screening algorithms correctly interpret the sp³ geometry.

References

- Benchchem. "1,3-Benzothiazole-3(2H)-carboxylic acid | 856300-58-8".

- Guidechem. "3-Benzothiazolinecarboxylic acid (7CI) 856300-58-8 wiki".

- Google Patents. "US2851391A - Processes and products".

- The Royal Society of Chemistry (RSC). "Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole".

- Thai Journals Online (ThaiJO). "Simple Synthesis of Benzothiazole and Benzothiazoline Compounds Using Cyanuric Chloride as Catalyst".

Sources

Molecular structure and formula of 1,3-Benzothiazole-3(2H)-carboxylic acid

[1]

Executive Summary

1,3-Benzothiazole-3(2H)-carboxylic acid (CAS: 856300-58-8 ) is a heterocyclic carbamic acid derivative based on the 2,3-dihydro-1,3-benzothiazole (benzothiazoline) scaffold. Unlike the fully aromatic benzothiazole, this molecule possesses a saturated C2 position and a carboxylic acid group attached to the nitrogen atom at position 3.

As an

| Property | Data |

| IUPAC Name | 2,3-Dihydro-1,3-benzothiazole-3-carboxylic acid |

| Common Synonyms | N-Carboxybenzothiazoline; 3-Benzothiazolinecarboxylic acid |

| CAS Number | 856300-58-8 |

| Molecular Formula | |

| Molecular Weight | 181.21 g/mol |

| Core Scaffold | 2,3-Dihydro-1,3-benzothiazole |

| Functional Class | Cyclic Carbamic Acid |

Molecular Structure & Architecture

Core Scaffold Analysis

The molecule consists of a benzene ring fused to a five-membered thiazoline ring. The critical structural feature is the 3(2H) designation, indicating that the nitrogen atom (position 3) is the site of substitution and the carbon at position 2 is saturated (

-

Hybridization:

-

N3 (Nitrogen):

hybridized. The lone pair participates in conjugation with the adjacent carbonyl group of the carboxylic acid (amide-like resonance) and the benzene ring. -

C2 (Carbon):

hybridized (methylene bridge, -

Carboxyl Group (-COOH): Attached directly to N3, forming a carbamic acid moiety (

).

-

Electronic Properties & Stability

The stability of 1,3-benzothiazole-3(2H)-carboxylic acid is intrinsically linked to the carbamic acid motif .

-

Decarboxylation Potential: Carbamic acids are thermodynamically unstable relative to the amine and carbon dioxide. However, the electron-withdrawing nature of the fused benzene ring and the rigid cyclic structure can impart a degree of kinetic stability compared to aliphatic carbamic acids.

-

Resonance Stabilization: The

-carboxyl bond possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This restricts rotation around the N-C(O) bond.

Synthetic Pathways & Reactivity[1]

In practical drug development, the free acid is often generated in situ or utilized in the form of stable esters (e.g., tert-butyl 1,3-benzothiazole-3(2H)-carboxylate). The free acid serves as a pivotal intermediate in the following transformations:

Synthesis via Carboxylation

The direct synthesis involves the reaction of 2,3-dihydro-1,3-benzothiazole (benzothiazoline) with a carboxylating agent.

-

Reagents:

(under pressure/base) or Phosgene equivalents followed by hydrolysis. -

Mechanism: Nucleophilic attack of the N3 amine on the electrophilic carbon source.

Decarboxylation-Carboxylation Equilibrium

Researchers must control pH and temperature rigorously. Acidic conditions facilitate decarboxylation, reverting the molecule to the parent benzothiazoline.

Derivative Formation

The acid functionality allows for the derivatization of the N3 position, crucial for modifying solubility and target binding affinity in medicinal chemistry.

-

Esterification: Reaction with alkyl halides to form stable carbamates.

-

Amide Coupling: Activation with EDCI/HATU to form ureas (via amine reaction).

Applications in Drug Discovery

The 1,3-benzothiazole-3(2H)-carboxylic acid motif acts as a bioisostere and a rigid linker in pharmaceutical design.

-

Pro-drug Design: The carbamic acid moiety can be masked as an ester to improve lipophilicity, releasing the active amine (benzothiazoline derivative) upon metabolic hydrolysis and subsequent spontaneous decarboxylation.

-

Scaffold Rigidity: The fused bicyclic system restricts the conformational freedom of the nitrogen atom, which is advantageous for targeting specific receptor pockets (e.g., GPCRs or kinase domains) where entropy penalties upon binding must be minimized.

-

Metabolic Stability: Compared to open-chain anilines, the benzothiazoline ring is less prone to rapid oxidative metabolism, although the thioether sulfur can be a site for S-oxidation.

Experimental Handling Protocol

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous decarboxylation and oxidation.

-

Solubility: Soluble in DMSO and DMF; limited stability in protic solvents (water/methanol) under acidic conditions.

-

Characterization:

-

NMR (

): Look for the disappearance of the N-H signal of the precursor and a downfield shift of the C2 protons due to the anisotropic effect of the carbonyl group. -

IR: Distinct Carbonyl (

) stretch around 1680-1720

-

References

-

PubChem. (2025). Benzothiazole Derivatives and Stability. National Library of Medicine. Retrieved from [Link]

Therapeutic potential of benzothiazole carboxylic acid derivatives

Therapeutic Potential of Benzothiazole Carboxylic Acid Derivatives A Technical Guide for Drug Discovery & Development

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic fusion of benzene and thiazole rings.[1][2] Among its varied functionalizations, benzothiazole carboxylic acid derivatives have emerged as high-value pharmacophores.[3][4] Their therapeutic utility is driven by the carboxylic acid moiety, which often acts as a bioisostere for phosphate groups (crucial for phosphatase inhibition) or facilitates essential hydrogen bonding in kinase active sites.

This guide analyzes the chemical architecture, synthesis, and therapeutic applications of these derivatives, with a specific focus on Protein Tyrosine Phosphatase 1B (PTP1B) inhibition (Diabetes Type 2) , Anticancer mechanisms (EGFR/PI3K inhibition) , and Antimicrobial efficacy .

Chemical Architecture & Synthesis

Rationale for the Scaffold

The benzothiazole core provides lipophilicity and planar geometry, allowing intercalation into DNA or hydrophobic pockets of enzymes. The addition of a carboxylic acid group (typically at C-2 or C-6) introduces:

-

Solubility: Enhances aqueous solubility, a common challenge with fused heterocycles.

-

Target Binding: Acts as a zinc-binding group (ZBG) in metalloenzymes or mimics the phosphotyrosine moiety in PTP1B.

Synthetic Protocol: Microwave-Assisted Condensation

Standard Protocol for 2-Substituted Benzothiazole Carboxylic Acids

Objective: Synthesize 2-substituted benzothiazole derivatives via green chemistry (solvent-free) to maximize yield and purity.

Reagents:

-

2-Aminothiophenol (1.0 equiv)

-

Substituted Benzoic Acid / Aliphatic Carboxylic Acid (1.0 equiv)

-

Polyphosphoric Acid (PPA) or Molecular Iodine (Catalyst)

Step-by-Step Methodology:

-

Preparation: In a clean silica crucible, mix 2-aminothiophenol (10 mmol) and the requisite carboxylic acid derivative (10 mmol).

-

Catalysis: Add molecular iodine (10 mol%) or PPA (2 g) to the mixture.

-

Irradiation: Place the reaction vessel in a microwave synthesizer. Irradiate at 300W for 3–5 minutes. Note: Monitor temperature to prevent charring (maintain <120°C).

-

Work-up: Cool the reaction mass to room temperature. Pour onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the suspension with 10% NaHCO₃ solution until pH 7–8 is reached.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Self-Validation:

-

TLC: Check completion using Ethyl Acetate:Hexane (3:7).

-

Melting Point: Compare with literature standards (sharp range indicates purity).

Visualization: Synthetic Workflow

Figure 1: Microwave-assisted synthesis workflow for benzothiazole derivatives, highlighting the condensation and cyclization steps.

Pharmacological Targets & Mechanisms

PTP1B Inhibition (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[5] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), terminating the signal.

-

Mechanism: Benzothiazole carboxylic acids mimic the phosphotyrosine substrate. The carboxylate group forms hydrogen bonds with the active site residues (Arg221, Asp48), while the benzothiazole ring occupies the hydrophobic pocket, blocking substrate access.

Anticancer Activity (EGFR & PI3K/AKT)

Derivatives, particularly benzothiazole-2-carboxylic acid amides, inhibit receptor tyrosine kinases (RTKs).

-

Mechanism: They compete with ATP for the binding site on EGFR or inhibit the downstream PI3K/AKT pathway, inducing apoptosis in cancer cells (e.g., MCF-7, HepG2).

Visualization: PTP1B Signaling & Inhibition

Figure 2: Biological pathway showing PTP1B as a negative regulator of insulin signaling and the intervention point of benzothiazole inhibitors.

Structure-Activity Relationship (SAR) Analysis

The efficacy of benzothiazole carboxylic acid derivatives is highly sensitive to substitution patterns.[4] The table below synthesizes SAR trends from recent literature (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][6][7][8][9][10][11][12]

| Position | Substituent | Effect on Biological Activity | Mechanistic Insight |

| C-2 | Carboxylic Acid (-COOH) | Critical for PTP1B | Mimics phosphotyrosine; forms salt bridge with Arg221. |

| C-2 | Phenyl / Aryl | Enhances Anticancer | Increases lipophilicity for cell membrane penetration. |

| C-6 | Electron Donating (-OCH₃, -CH₃) | Increases Potency | Enhances electron density of the ring, improving pi-stacking interactions. |

| C-6 | Electron Withdrawing (-NO₂, -Cl) | Variable | Can increase metabolic stability but often reduces intrinsic binding affinity. |

| Linker | Hydrazide (-CONHNH-) | Broadens Spectrum | Adds H-bond donors; effective for antimicrobial targets (DNA gyrase). |

Experimental Validation Protocols

In Vitro PTP1B Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against recombinant human PTP1B.

Reagents:

-

Recombinant PTP1B enzyme.

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.

Protocol:

-

Incubation: Incubate PTP1B (10 nM) with varying concentrations of the benzothiazole derivative (0.1 µM – 100 µM) in assay buffer for 10 minutes at 37°C.

-

Reaction Start: Add pNPP (2 mM) to initiate the reaction.

-

Measurement: Monitor the hydrolysis of pNPP to p-nitrophenol by measuring absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Self-Validation:

-

Positive Control: Use Ursolic Acid or Suramin (known inhibitors).

-

Z-Factor: Ensure Z' > 0.5 for assay reliability.

References

-

BenchChem Technical Support. (2025).[1][4] Synthesis of Benzothiazole Derivatives: Application Notes and Protocols. BenchChem. Link

-

National Center for Biotechnology Information. (2007). Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors. PubMed.[8] Link

-

RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Royal Society of Chemistry. Link

-

National Institutes of Health. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed.[8] Link

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. JCHR. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

The 1,3-Benzothiazole Scaffold: A Technical Review of Synthetic Architectures and Therapeutic Pharmacophores

Executive Summary

The 1,3-benzothiazole nucleus stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique physicochemical profile: the fusion of a benzene ring with a thiazole ring creates a planar, bicyclic system that balances lipophilicity (via the sulfur atom) with hydrogen-bonding capability (via the imine nitrogen).

This technical guide dissects the benzothiazole scaffold beyond generic descriptions. We analyze the causal relationships between specific substitutions and biological outcomes (SAR), detail self-validating synthetic protocols, and map the molecular mechanisms of its most successful derivative, Riluzole.

Structural & Physicochemical Rationale[1][2][3][4]

The pharmacological versatility of 1,3-benzothiazole arises from its electronic distribution. The scaffold acts as a bioisostere for indole and purine systems, allowing it to intercalate into DNA or bind within the ATP-binding pockets of kinases.

Core Electronic Features

-

Position 2 (C-2): The most reactive site for nucleophilic attack and the primary vector for pharmacophore elongation. Substitution here dictates target specificity (e.g., urea moieties for kinase affinity).

-

Position 6 (C-6): Critical for metabolic modulation. Substituents here (e.g., -F, -OCF3) block metabolic hydroxylation, extending half-life (

) and enhancing blood-brain barrier (BBB) penetration. -

Nitrogen (N-3): Acts as a hydrogen bond acceptor (

for the conjugate acid), essential for anchoring the molecule in receptor pockets. -

Sulfur (S-1): Increases lipophilicity (

) and polarizability, facilitating hydrophobic interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites.

Therapeutic Architectures & Mechanism of Action

Neuroprotection: The Riluzole Paradigm

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS) therapy. Its mechanism is multifaceted, acting primarily to reduce glutamate excitotoxicity.[1]

Molecular Mechanism

Riluzole does not act via a single receptor.[2] Instead, it stabilizes the inactivated state of voltage-gated sodium channels (

Figure 1: Multimodal mechanism of Riluzole in preventing glutamatergic excitotoxicity.

Oncology: Dual Kinase Inhibition (VEGFR-2 / BRAF)

Recent medicinal chemistry efforts have pivoted the benzothiazole scaffold toward oncology.[3] By modifying Position 2 with urea-based linkers (mimicking the drug Sorafenib), researchers have developed dual inhibitors of VEGFR-2 (angiogenesis) and BRAF (proliferation).

SAR Insight:

-

6-Unsubstituted analogs often show higher general cytotoxicity in specific series.[3]

-

6-Fluoro/Chloro substitutions can enhance potency against specific cell lines (e.g., MCF-7) but may reduce selectivity compared to unsubstituted congeners in kinase-specific assays.

-

Urea Linkage at C-2: Essential for hydrogen bonding with the "hinge region" of the kinase ATP pocket.

Table 1: Comparative Potency of Benzothiazole-Urea Hybrids (Data synthesized from recent kinase inhibition studies, e.g., compound 4f [1])

| Compound Variant | R-Group (Pos 6) | Target | IC50 ( | Outcome |

| Reference (Sorafenib) | N/A | BRAF | 0.071 | Clinical Standard |

| Benzothiazole-4f | H (Unsubstituted) | BRAF | 0.071 | Bioequivalent |

| Benzothiazole-4f | H (Unsubstituted) | VEGFR-2 | 0.194 | Potent Anti-angiogenic |

| Analog 4m | -Cl | BRAF | > 1.5 | Reduced Potency |

Synthetic Methodologies

To ensure reproducibility and adherence to Green Chemistry principles, we prioritize modern, catalyst-driven protocols over traditional Polyphosphoric Acid (PPA) condensations, which are viscous, corrosive, and difficult to scale.

Protocol: Ultrasound-Assisted Green Synthesis of 2-Arylbenzothiazoles

This protocol utilizes a sulfated tungstate catalyst or simple PEG-400 medium, eliminating toxic solvents and reducing reaction time from hours to minutes.

Reaction Scheme:

3.1 Materials & Stoichiometry

-

Substrate A: 2-Aminothiophenol (1.0 mmol, 125 mg)

-

Substrate B: Benzaldehyde derivative (1.0 mmol)

-

Catalyst: Sulfated Tungstate (

) (10 mol%) OR Polyethylene Glycol-400 (PEG-400) (2 mL). -

Equipment: Ultrasonic bath (frequency 40 kHz).

3.2 Step-by-Step Workflow

-

Preparation: In a 25 mL conical flask, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the corresponding aldehyde in 2 mL of PEG-400 (or add solid catalyst).

-

Sonication: Place the flask in the ultrasonic bath at Room Temperature (25–30°C). Sonicate for 15–30 minutes.

-

Validation Point: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 2:8). The disappearance of the thiol spot and the appearance of a fluorescent spot (under UV 254nm) indicates conversion.

-

-

Workup:

-

Pour the reaction mixture into crushed ice (50 g).

-

A solid precipitate will form immediately.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash with cold water (

mL) to remove PEG/catalyst. -

Recrystallize from hot ethanol.

-

-

Characterization (Expected Data for 2-Phenylbenzothiazole):

-

Melting Point: 112–114°C.

-

1H NMR (CDCl3):

8.10 (d, 1H), 7.90 (d, 1H), 7.50 (m, 2H), 7.40 (t, 1H).

-

Figure 2: Green synthesis workflow for 2-substituted benzothiazoles.

Critical Analysis & Future Directions

The Solubility Challenge

A major limitation of the benzothiazole scaffold is poor aqueous solubility due to its planar, aromatic nature.

-

Solution: Incorporation of morpholine or piperazine tails at the C-6 position disrupts crystal packing and introduces ionizable nitrogens, significantly improving bioavailability without compromising the pharmacophore.

Metabolic Stability

While C-6 fluorination is a standard tactic to block metabolism, recent studies suggest that C-2 substitution with sterically bulky groups (e.g., tert-butyl) can also retard oxidative metabolism by shielding the thiazole ring from cytochrome P450 enzymes.

References

-

Ahmed, M. et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. PMC. Link

-

Bellingham, M.C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in amyotrophic lateral sclerosis. Clinical Medicine Insights: Therapeutics. Link

-

Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a privileged scaffold in current medicinal chemistry. European Journal of Medicinal Chemistry. Link

-

Mali, J. R., et al. (2010).[4] An efficient green protocol for the synthesis of 2-aryl substituted benzothiazoles. Green Chemistry Letters and Reviews. Link

-

Wang, S.J., et al. (2004). Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals. Neuroscience. Link

Sources

Technical Safety & Handling Guide: 1,3-Benzothiazole Carboxylic Acids

Primary Focus: 1,3-Benzothiazole-2-carboxylic acid (CAS: 3622-04-6) Nomenclature Alert: The specific string "1,3-Benzothiazole-3(2H)-carboxylic acid" chemically implies a carbamic acid derivative on the nitrogen atom (position 3).[1] Such free acids are inherently unstable and prone to spontaneous decarboxylation. This guide focuses on the stable, commercially available isomer 1,3-Benzothiazole-2-carboxylic acid , which is the standard reagent in drug development and proteomics.[1]

Part 1: Chemical Identity & Structural Logic[1]

Understanding the positional isomerism is critical for safety, particularly regarding thermal stability and decarboxylation risks.

Compound Identity:

-

Preferred Name: 1,3-Benzothiazole-2-carboxylic acid[1]

-

Molecular Formula:

[2] -

Molecular Weight: 179.20 g/mol [2]

-

Appearance: White to off-white crystalline powder[1]

Structural Visualization (Isomerism & Numbering)

The following diagram clarifies the numbering system and the difference between the stable 2-COOH isomer and the theoretical 3-N-COOH species.

Caption: Structural comparison highlighting the stability difference between the C2-acid (stable solid) and the N3-acid (transient species).

Part 2: Hazards Identification (GHS Classification)

As a Senior Application Scientist, I emphasize that while this compound is not classified as "High Toxicity" (like cyanide), it possesses specific reactive hazards relevant to laboratory workflow.

Signal Word: WARNING

| Hazard Category | GHS Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[1][3][4] | Acidic functionality reacts with epidermal proteins; lipophilic ring aids dermal penetration. |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] | Direct protonation of corneal mucosal membranes; potential for irreversible opacity if untreated. |

| STOT - SE | H335 | May cause respiratory irritation.[1][3][4][6] | Inhalation of dust triggers inflammatory response in bronchial alveoli. |

Precautionary Statements (P-Codes):

-

P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses.[4][5]

Part 3: Stability & Reactivity (The "Hidden" Hazard)[1]

This is the most critical section for a researcher. Benzothiazole-2-carboxylic acids are alpha-heteroaryl carboxylic acids .[1]

The Decarboxylation Risk: Unlike benzoic acid, 1,3-benzothiazole-2-carboxylic acid has a driving force to decarboxylate because the resulting anion is stabilized by the adjacent nitrogen and sulfur atoms.[1]

-

Trigger: Heat (>100°C) or strong acidic catalysis.

-

Product: Benzothiazole (liquid, distinct odor) +

(gas). -

Safety Implication: Heating this compound in a sealed vessel (e.g., microwave reactor) can lead to rapid pressure buildup and explosion.

Thermal Degradation Pathway[1]

Caption: Thermal decarboxylation mechanism. Note the gas evolution risk in sealed systems.

Part 4: Handling & Storage Protocols[6]

To maintain scientific integrity (purity >97%) and safety, follow these self-validating protocols.

1. Storage Hierarchy

-

Primary: Store at 2-8°C (Refrigerated). While chemically stable at RT, cold storage prevents slow surface decarboxylation and discoloration.

-

Secondary: Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibility: Strong oxidizing agents and strong bases.

2. Experimental Handling (Step-by-Step)

-

Weighing: Use an analytical balance inside a fume hood. The powder is fine and electrostatic; use an anti-static gun if available to prevent aerosolization.

-

Solubility:

-

Soluble in: DMSO, DMF, Methanol (moderate).

-

Sparingly soluble in: Water (unless pH > 7).

-

Protocol: For biological assays, dissolve in DMSO to 100 mM stock, then dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity artifacts.

-

3. Waste Disposal

-

Do not mix with general organic waste if the waste stream is autoclaved (heat trigger).

-

Neutralization: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle

and

Part 5: Emergency Response

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4][5] Do not use mouth-to-mouth resuscitation; use a pocket mask.[1]

-

Skin Contact: Wash with soap and water.[3] If irritation persists, check for sensitization (rare but possible with benzothiazoles).

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

-

Firefighting:

-

Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazards: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), and Sulfur oxides (SOx). Firefighters must wear SCBA.

-

Part 6: Scientific Context & Applications

Why use this compound?

-

Peptide Synthesis: Used as a capping agent or to introduce the benzothiazole moiety, which acts as a bioisostere for indole or purine rings in kinase inhibitors.

-

Proteomics: Benzothiazole derivatives are used in bioluminescent assays (luciferin analogs).

-

Ligand Design: The carboxylic acid allows for amide coupling (EDC/NHS chemistry) to attach the fluorophore/pharmacophore to proteins.

References

-

PubChem. (n.d.). Compound Summary: 1,3-Benzothiazole-2-carboxylic acid (CID 77089).[1] National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

Sources

The Strategic Role of 1,3-Benzothiazole-3(2H)-carboxylic Acid in Modern Heterocyclic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of complex nitrogen- and sulfur-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of synthetic precursors, 1,3-Benzothiazole-3(2H)-carboxylic acid and its derivatives have emerged as exceptionally versatile synthons. This technical guide elucidates the pivotal role of this compound, not as a final structure, but as a sophisticated precursor for the in-situ generation of benzothiazolium-based azomethine ylides. We will explore the mechanistic underpinnings of its decarboxylative activation, its application in [3+2] dipolar cycloaddition reactions to construct the medicinally significant pyrrolo[2,1-b]benzothiazole core, and provide field-proven insights into experimental design and execution.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, a fusion of benzene and thiazole rings, is an integral feature in a multitude of pharmaceutical agents and natural products.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Derivatives of benzothiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The inherent biological significance of this core structure drives continuous innovation in synthetic methodologies to access novel analogues with enhanced therapeutic potential.[3]

The Synthon: 1,3-Benzothiazole-3(2H)-carboxylic Acid

While the aromatic benzothiazole ring is the final target in many drugs, its dihydro-N-carboxylated form, 1,3-Benzothiazole-3(2H)-carboxylic acid, serves a distinct and powerful role as a synthetic intermediate.

Synthesis of the Dihydrobenzothiazole Carboxylate Precursor

The synthesis of the 2,3-dihydrobenzothiazole core is typically achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde. This reaction forms a 2-substituted-2,3-dihydrobenzothiazole. Subsequent N-acylation with an acylating agent like ethyl chloroformate under basic conditions yields the stable N-ethoxycarbonyl derivative, a common precursor that can be hydrolyzed to the target carboxylic acid.

The causality behind this two-step approach is control and stability. The initial condensation creates the core dihydro-heterocycle. The subsequent N-carboxylation introduces the key functional group that will later be used to generate the reactive intermediate. This stable, isolable precursor allows for purification and characterization before its deployment in more complex reactions.

The N-Carboxylic Acid: A Latent 1,3-Dipole

The true synthetic value of 1,3-Benzothiazole-3(2H)-carboxylic acid lies in its capacity for thermal decarboxylation. The N-C bond of the carboxylic acid is labile. Upon heating, it cleanly extrudes carbon dioxide to generate a transient, non-isolable benzothiazolium-based azomethine ylide .[4][5] This reactive species is a classic 1,3-dipole, poised for immediate participation in cycloaddition reactions.[6]

This decarboxylative approach is a cornerstone of "traceless activation." The activating group (the carboxylic acid) is removed from the system as a simple, volatile gas (CO₂), which simplifies purification and minimizes side reactions that could occur with base-mediated ylide generation methods.[4]

Core Application: Decarboxylative [3+2] Cycloaddition

The most powerful application of this synthon is in the [3+2] dipolar cycloaddition (also known as the Huisgen cycloaddition) to construct complex fused heterocyclic systems.[6][7] This reaction provides a highly convergent and atom-economical route to the pyrrolo[2,1-b]benzothiazole scaffold, a core structure found in potent antitumor agents.[3][8]

The Reaction Mechanism

The process unfolds in a sequential, one-pot manner.

-

Step 1: Ylide Generation: Gentle heating of the 1,3-Benzothiazole-3(2H)-carboxylic acid precursor initiates decarboxylation, forming the transient azomethine ylide. This ylide possesses a nucleophilic carbon and an electrophilic iminium carbon, distributed across a C-N-C framework.[5][9]

-

Step 2: [3+2] Cycloaddition: In the presence of a dipolarophile (typically an electron-deficient alkene or alkyne), the ylide undergoes a concerted, pericyclic [3+2] cycloaddition reaction.[6] This step creates a five-membered pyrrolidine ring fused to the benzothiazole core, often with high stereospecificity.[1]

// Invisible edge to enforce ranking Precursor -> Dipolarophile [style=invis]; } .enddot Caption: Decarboxylative [3+2] cycloaddition workflow.

Synthesis of the Pyrrolo[2,1-b]benzothiazole Core

This methodology provides direct access to the tricyclic pyrrolo[2,1-b]benzothiazole system. The reaction is highly versatile, with the final substitution pattern on the newly formed pyrrolidine ring being dictated by the choice of the dipolarophile.

| Dipolarophile Type | Resulting Functionality on Pyrrolidine Ring |

| N-Substituted Maleimides | Fused Succinimide Ring System |

| Dimethyl Acetylenedicarboxylate (DMAD) | 2,3-Bis(methoxycarbonyl) Groups |

| Nitroalkenes | Nitro and Alkyl/Aryl Groups |

| Acrylates | Ester Functionality |

This modularity is a key advantage for drug discovery, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Several compounds based on this scaffold have shown potent activity as DNA interstrand cross-linking agents and inhibitors of centromere-associated protein E (CENP-E), making them promising candidates for cancer therapy.[3][8]

Asymmetric Catalysis for Stereocontrol

For applications in drug development, achieving enantioselectivity is critical. The [3+2] cycloaddition of azomethine ylides is amenable to asymmetric catalysis. The use of chiral Lewis acid catalysts, often involving metal complexes of Ag(I) or Cu(I) with chiral ligands, can effectively control the facial selectivity of the cycloaddition.[10][11]

The catalyst coordinates to the precursor or the dipolarophile, creating a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the final product. This catalytic approach represents a significant advancement, providing access to enantiomerically pure compounds without the need for chiral auxiliaries or resolution steps.[1]

Experimental Protocols

The following protocols are representative methodologies for researchers seeking to apply this chemistry.

Protocol: Synthesis of Ethyl 2-Phenyl-2,3-dihydrobenzo[d]thiazole-3-carboxylate (Model Precursor)

-

Rationale: This procedure outlines the synthesis of a stable, N-carboxyethylated precursor, which is a common starting point for generating the azomethine ylide.

-

Step A (Condensation): To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates consumption of the starting materials. The product, 2-phenyl-2,3-dihydrobenzo[d]thiazole, often precipitates and can be collected by filtration.

-

Step B (N-Carboxylation): Suspend the product from Step A (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF. Add a non-nucleophilic base, such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.1 eq) dropwise to the cooled suspension. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol: General Procedure for [3+2] Cycloaddition

-

Rationale: This protocol describes the one-pot, thermally-induced cycloaddition. The reaction is performed under inert atmosphere to prevent oxidation of the electron-rich intermediates.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-carboxy-dihydrobenzothiazole precursor (1.0 eq) and the desired dipolarophile (1.1-1.5 eq) in a high-boiling, anhydrous solvent such as toluene or xylene.

-

Execution: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 8-24 hours. The evolution of CO₂ gas may be observed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude residue contains the desired pyrrolo[2,1-b]benzothiazole cycloadduct. Purify via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the final product.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Combine Precursor &\nDipolarophile in Solvent\n(e.g., Toluene)"]; inert [label="2. Establish Inert\nAtmosphere (N₂/Ar)"]; heat [label="3. Heat to Reflux\n(110-140 °C)"]; monitor [label="4. Monitor by TLC"]; workup [label="5. Cool & Concentrate"]; purify [label="6. Column Chromatography"]; product [label="Final Product:\nPyrrolo[2,1-b]benzothiazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> inert; inert -> heat; heat -> monitor; monitor -> heat [label="Reaction\nIncomplete"]; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> product; } .enddot Caption: Experimental workflow for the one-pot cycloaddition.

Conclusion

1,3-Benzothiazole-3(2H)-carboxylic acid is far more than a simple heterocyclic compound; it is a sophisticated synthon engineered for the clean and efficient generation of reactive intermediates. Its ability to undergo thermal decarboxylation provides a powerful and traceless method for producing benzothiazolium-based azomethine ylides. The subsequent in-situ trapping of these ylides in [3+2] cycloaddition reactions offers a direct, modular, and stereocontrollable route to the medicinally vital pyrrolo[2,1-b]benzothiazole scaffold. For researchers in drug discovery, mastering this methodology provides a strategic advantage in the quest to develop next-generation therapeutics.

References

-

Al-Abed, Y., & Li, J. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 123-135. [Link]

-

Antol, I., et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. International Journal of Molecular Sciences, 25(12), 6524. [Link]

-

Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

-

Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis. Journal of the American Chemical Society, 125(34), 10174-5. [Link]

-

Hsia, T. C., et al. (2012). Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 53, 343-353. [Link]

-

Wozniak, L. A., & Bąk, S. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Current Organic Chemistry, 20(24), 2574-2591. [Link]

-

Michigan State University Department of Chemistry. Asymmetric [3+2] Cycloaddition of Azomethine Ylides. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

Dadiboyena, S. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 58. [Link]

-

ResearchGate. (2024). Profile of [3 + 2] cycloaddition of nitrogen-ylides in situ generated from imines or heteroarenium salts. [Link]

-

Sharma, A., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience, 13(1), 19. [Link]

-

Li, J. J. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 30(19), 4567. [Link]

-

Abdel-Megeed, M. F., et al. (2012). Synthesis of Fused Heterocyclic Rings Incorporating Pyrrolo[2,1-b]benzothiazole Moiety. International Journal of Modern Organic Chemistry, 1(3), 193-202. [Link]

-

Zhou, Z., et al. (2017). L-tert-Leucine-Derived AmidPhos/Silver(I) Chiral Complexes for the Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Synlett, 28(10), 1183-1188. [Link]

-

Bakulina, O., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][12]benzothiazines: access to pyrrolo[2,1-b][4][6]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 46-56. [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

- Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.

-

Zhang, W., et al. (2021). A [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. Organic & Biomolecular Chemistry, 19(34), 7431-7435. [Link]

-

ResearchGate. (2020). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and antimicrobial properties. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. [Link]

-

Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]

-

Antol, I., et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. International Journal of Molecular Sciences, 25(12), 6524. [Link]

-

ResearchGate. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. [Link]

Sources

- 1. Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. ijrpc.com [ijrpc.com]

- 8. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction [mdpi.com]

Application Notes and Protocols: 1,3-Benzothiazole-3(2H)-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the concept of "privileged structures" drives the rational design of novel therapeutics. 1,3-Benzothiazole-3(2H)-carboxylic acid represents a highly versatile, high-value molecular building block [1]. The benzothiazole heterocycle—a fused bicyclic system containing sulfur and nitrogen—exhibits an innate affinity for diverse biological receptors via

By leveraging the reactive carboxylic acid moiety at the 3-position, medicinal chemists can rapidly generate diverse libraries of benzothiazole-carboxamide hybrids. These derivatives have shown exceptional promise in oncology, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical kinase implicated in tumor proliferation and survival [1]. This guide provides a comprehensive, self-validating framework for synthesizing and biologically evaluating these derivatives.

Mechanistic Rationale & Target Interaction

The structural anatomy of 1,3-Benzothiazole-3(2H)-carboxylic acid makes it an ideal precursor for Structure-Activity Relationship (SAR) exploration.

-

The Benzothiazole Core: Acts as the primary pharmacophore, anchoring the molecule within the hydrophobic pocket of target kinases (e.g., the ATP-binding site of EGFR).

-

The Carboxylic Acid Handle: Facilitates facile amidation. The resulting carboxamide linkage not only serves as a stable synthetic bridge but also acts as a critical hydrogen-bond donor/acceptor, interacting directly with key amino acid residues (such as Met793 in EGFR) [1].

When these benzothiazole-carboxamide hybrids successfully inhibit EGFR, they disrupt downstream signaling cascades, ultimately halting cell proliferation and inducing apoptosis.

Modulation of the EGFR/PI3K/AKT signaling pathway by benzothiazole-carboxamide derivatives.

Experimental Workflows & Protocols

To transition from the raw 1,3-Benzothiazole-3(2H)-carboxylic acid building block to a validated biological hit, a rigorous, self-validating workflow must be employed.

Workflow from scaffold functionalization to in vitro hit identification.

Protocol A: HATU-Mediated Synthesis of Benzothiazole-Carboxamides

Causality & Reagent Selection: Traditional coupling agents (like EDC/NHS) often suffer from low yields when reacting with sterically hindered amines. We utilize HATU because it generates a highly reactive highly active 7-aza-OBt ester intermediate, drastically accelerating the reaction and preventing racemization. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the target amine.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert Argon, dissolve 1.0 equivalent of 1,3-Benzothiazole-3(2H)-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA to the solution. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the active ester before the amine is introduced, minimizing side reactions.

-

Coupling: Add 1.1 equivalents of the desired primary or secondary amine dropwise.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Checkpoint: Before proceeding to workup, perform TLC (UV 254 nm) and LC-MS on a reaction aliquot. The protocol is validated if the LC-MS trace shows the complete disappearance of the starting material mass peak and the emergence of the desired

product peak.

Protocol B: In Vitro Anticancer Screening (MTT Assay)

Causality & Assay Design: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, quantifiable metric of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Harvest MCF-7 (breast cancer) and HCT-116 (colon cancer) cells at 70–80% confluence. Seed 5,000–10,000 cells per well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS[1].

-

Incubation: Incubate the plates at 37°C in a 5%

humidified atmosphere for 24 hours to allow for cell adherence and stabilization. -

Treatment: Prepare serial dilutions of the synthesized benzothiazole-carboxamide hybrids in DMSO (ensure final DMSO concentration in wells is

to prevent solvent toxicity). Treat the cells for 48 hours. -

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: This incubation time allows sufficient accumulation of intracellular formazan crystals.

-

Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate in the dark for 15 minutes.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: The assay must include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability, and a Positive Control (e.g., Doxorubicin) to ensure the cell line is responding correctly to known cytotoxic agents. Calculate the

-factor using the vehicle and positive controls; a-factor validates the assay's robustness.

Quantitative Data Presentation

The functionalization of the 1,3-Benzothiazole-3(2H)-carboxylic acid scaffold yields compounds with varying degrees of potency and selectivity. The table below summarizes the structure-activity relationship (SAR) data, demonstrating how specific substitutions on the carboxamide amine influence the half-maximal inhibitory concentration (

| Compound | Substitution (R-Group) | MCF-7 | HCT-116 | HEK-293 |

| Scaffold | Carboxylic Acid (Unmodified) | >50.00 | >50.00 | >50.00 |

| Hybrid 6a | -H | 15.20 | 18.40 | >50.00 |

| Hybrid 6b | -CH₃ | 10.10 | 12.30 | >50.00 |

| Hybrid 6j | -OH | 6.56 | 7.83 | >50.00 |

| Doxorubicin | Positive Control | 1.20 | 1.50 | 4.50 |

Data Interpretation: The unmodified scaffold exhibits negligible cytotoxicity. However, coupling it to form carboxamide hybrids significantly enhances anticancer activity. Notably, the introduction of a hydroxyl group (Hybrid 6j) yields the highest potency against cancer lines (MCF-7 and HCT-116) while maintaining low toxicity against normal human embryonic kidney cells (HEK-293), highlighting the target selectivity of this privileged scaffold [1].

References

-

Title: Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Source: Journal of Applied Pharmaceutical Science (2025). URL: [Link]

-

Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Source: RSC Advances (2025). URL: [Link]

Catalytic Functionalization of the 1,3-Benzothiazole Scaffold: A Guide for Drug Discovery

The 1,3-benzothiazole core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The ability to precisely introduce functional groups onto this scaffold is paramount for modulating its physicochemical properties and biological targets, a key aspect of modern drug discovery and development. This guide provides an in-depth overview of contemporary catalytic methods for the functionalization of the 1,3-benzothiazole system, with a focus on strategies applicable to derivatives such as 1,3-benzothiazole-3(2H)-carboxylic acid. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their implementation.

The Strategic Importance of Catalytic Functionalization

The functionalization of the benzothiazole nucleus, particularly at the C2, C4, C5, C6, and C7 positions, allows for the systematic exploration of chemical space to optimize lead compounds. Catalytic methods offer significant advantages over classical stoichiometric approaches, including higher efficiency, milder reaction conditions, and greater functional group tolerance. This is particularly crucial when dealing with complex, multi-functionalized molecules often encountered in drug development. The presence of a carboxylic acid moiety at the N3-position, as in 1,3-benzothiazole-3(2H)-carboxylic acid, can influence the electronic properties of the heterocyclic system and may serve as a handle for further derivatization or as a key pharmacophoric element.

I. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials.[5] This atom-economical approach is highly desirable for streamlining synthetic routes and reducing waste.

A. Palladium-Catalyzed Intramolecular C-H Activation/C-S Formation

A notable strategy for the synthesis of fused benzothiazole systems involves a palladium-catalyzed intramolecular C-H activation and C-S bond formation. While this specific example leads to a pyrazolo[5,1-b]benzothiazole scaffold, the underlying principle of activating a C-H bond on the benzo-fused ring and coupling it with a sulfur-based functional group is a valuable concept for the broader functionalization of benzothiazoles.

Conceptual Workflow for Intramolecular C-H Activation

Caption: Palladium-catalyzed intramolecular C-H functionalization workflow.

Protocol 1: General Procedure for Pd-Catalyzed Intramolecular C-H Arylation (Conceptual)

-

Materials: Substituted benzothiazole (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), Ligand (e.g., XPhos, 0.1 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), Anhydrous solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

To an oven-dried Schlenk tube, add the substituted benzothiazole, Pd(OAc)₂, ligand, and K₂CO₃.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

B. Metal-Free C-H Mercaptalization

For the introduction of sulfur functionalities at the C2 position, a metal-free C-H mercaptalization has been developed.[6] This method utilizes 1,3-propanedithiol as the thiol source in the presence of a strong base.[6]

Protocol 2: C-H Mercaptalization of Benzothiazole [6]

-

Materials: Benzothiazole (1.0 mmol), 1,3-Propanedithiol (2.0 equiv), Potassium hydroxide (KOH, 5.0 equiv), Dimethyl sulfoxide (DMSO, 3 mL).

-

Procedure:

-

In a sealed tube, combine benzothiazole, 1,3-propanedithiol, and KOH in DMSO.

-

Heat the reaction mixture at 130 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

II. Cross-Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high precision.

A. Suzuki-Miyaura Cross-Coupling for 2-Arylbenzothiazoles

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds. In the context of benzothiazoles, it can be employed to introduce aryl or heteroaryl substituents, often at the 2-position, starting from a halogenated benzothiazole and a boronic acid derivative.[7]

Table 1: Representative Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzo[d]thiazole [7]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Biphenyl-4-yl)benzo[d]thiazole | 95 |

| 2 | 4-Methylphenylboronic acid | 2-(4'-Methylbiphenyl-4-yl)benzo[d]thiazole | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)benzo[d]thiazole | 88 |

| 4 | 4-Chlorophenylboronic acid | 2-(4'-Chlorobiphenyl-4-yl)benzo[d]thiazole | 85 |

| 5 | Naphthalene-2-boronic acid | 2-(4-(Naphthalen-2-yl)phenyl)benzo[d]thiazole | 80 |

Protocol 3: Suzuki-Miyaura Cross-Coupling [7]

-

Materials: 2-(4-Bromophenyl)benzo[d]thiazole (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), Sodium carbonate (Na₂CO₃, 2.0 equiv), Toluene, Ethanol, and Water (4:1:1 mixture).

-

Procedure:

-

Combine 2-(4-bromophenyl)benzo[d]thiazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a round-bottom flask.

-

Add the solvent mixture (toluene:ethanol:water).

-

Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

B. Visible-Light Photocatalytic Cross-Coupling

A novel and green approach to benzothiazole functionalization involves a visible-light-mediated, noble-metal-free photocatalytic cross-coupling of alcohols with benzothiazoles. This method allows for both alkylation and acylation depending on the reaction atmosphere.

Logical Flow of Photocatalytic Functionalization

Caption: Regioselective functionalization via photocatalysis.

III. Asymmetric Catalysis: Accessing Chiral Scaffolds

The development of stereoselective methods for the synthesis of chiral benzothiazole-containing molecules is of paramount importance, as the biological activity of enantiomers can differ significantly. Organocatalysis has emerged as a powerful platform for such transformations.

A. Asymmetric [4+2] Cyclization

The asymmetric synthesis of pyrimido[2,1-b]benzothiazoles can be achieved with high diastereoselectivity and enantioselectivity through a [4+2] cyclization of 2-benzothiazolimines and aldehydes, catalyzed by a commercially available chiral amine.[8][9]

Table 2: Substrate Scope for Asymmetric [4+2] Cyclization [8]

| Entry | 2-Benzothiazolimine Substituent | Aldehyde | dr | ee (%) | Yield (%) |

| 1 | H | 3-Phenylpropionaldehyde | 19:1 | 98 | 98 |

| 2 | 6-F | 3-Phenylpropionaldehyde | 14:1 | 91 | 97 |

| 3 | 6-Cl | 3-Phenylpropionaldehyde | 19:1 | 97 | 98 |

| 4 | 6-OMe | 3-Phenylpropionaldehyde | 15:1 | 98 | 98 |

| 5 | H | 3-(4-Chlorophenyl)propionaldehyde | 15:1 | 98 | 95 |

Protocol 4: Organocatalytic Asymmetric [4+2] Cyclization [8][9]

-

Materials: 2-Benzothiazolimine (1.0 equiv), Aldehyde (1.2 equiv), Chiral amine catalyst (e.g., a derivative of diphenylprolinol silyl ether, 0.1 equiv), Acid co-catalyst (e.g., Benzoic acid, 0.1 equiv), Anhydrous solvent (e.g., Dichloromethane).

-

Procedure:

-

To a solution of the 2-benzothiazolimine and the chiral amine catalyst in the anhydrous solvent at the specified temperature (e.g., -20 °C), add the acid co-catalyst.

-

Stir the mixture for a short period (e.g., 10 minutes).

-

Add the aldehyde dropwise.

-

Allow the reaction to proceed for the required time, monitoring by TLC.

-

Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).

-

Extract the product with the solvent used for the reaction.

-

Dry the combined organic layers, concentrate, and purify by flash column chromatography.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

-

Conclusion

The catalytic functionalization of the 1,3-benzothiazole scaffold provides a powerful and versatile toolkit for medicinal chemists and drug development professionals. The methods outlined in this guide, from direct C-H activation and cross-coupling reactions to asymmetric organocatalysis, offer efficient and selective pathways to novel benzothiazole derivatives. The choice of a specific method will depend on the desired substitution pattern, the nature of the starting material, including the presence of functionalities like the N-carboxylic acid group, and the overall synthetic strategy. By leveraging these advanced catalytic technologies, researchers can accelerate the discovery and development of new therapeutic agents based on this important heterocyclic system.

References

-

Bhandari, S., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 225-246. [Link]

-

Al-Ostath, A., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 16(11), 1581. [Link]

-

Kaur, H., et al. (2024). SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 8123-8145. [Link]

-

Bhandari, S., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. PubMed, 28(2), 225-46. [Link]

-

Wang, Y., et al. (2021). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes. The Journal of Organic Chemistry, 86(2), 1667-1675. [Link]

-

Li, J., et al. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. Molecules, 29(12), 2998. [Link]

-

Nguyen, T. H. P., et al. (2020). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 58(4), 483-488. [Link]

-

ResearchGate. (2021). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes | Request PDF. [Link]

-

Royal Society of Chemistry. (2022). Regulable cross-coupling of alcohols and benzothiazoles via a noble-metal-free photocatalyst under visible light. [Link]

-

Wang, Y., et al. (2021). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes. PubMed, 86(2), 1667-1675. [Link]

-

Kurasov, O. V., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 28(14), 5556. [Link]

-

ResearchGate. (n.d.). Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review | Request PDF. [Link]

-

Li, Y., et al. (2022). Regulable cross-coupling of alcohols and benzothiazoles via a noble-metal-free photocatalyst under visible light. Chemical Communications, 58(63), 8821-8824. [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric synthesis of benzothiazolopyrimidines via a [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines. [Link]

-

Royal Society of Chemistry. (n.d.). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. [Link]

-

American Chemical Society. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry, 81(3), 963-972. [Link]

-

Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3512-3516. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]

-